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Compound of Interest

Compound Name: Inosine oxime

Cat. No.: B1664684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Inosine oxime, also known as 6-Hydroxyadenosine, is a purine nucleoside derivative that has

emerged as a compelling lead compound in drug development. As an analogue of the

endogenous nucleoside inosine, it holds potential for therapeutic intervention in a variety of

disease areas, including viral infections, inflammatory disorders, and neurological conditions.

Its primary known mechanism of action is the inhibition of inosine 5'-monophosphate

dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine

nucleotides.[1][2] This pathway is critical for the proliferation of lymphocytes and the replication

of many viruses, making IMPDH a validated target for immunosuppressive, antiviral, and

anticancer drugs.

These application notes provide a comprehensive overview of inosine oxime's therapeutic

potential, key biological activities, and detailed protocols for its evaluation as a lead compound.
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Property Value

IUPAC Name

(2R,3R,4S,5R)-2-(Hydroxymethyl)-5-(6-

(hydroxyamino)-9H-purin-9-yl)tetrahydrofuran-

3,4-diol

Synonyms Inosine oxime, 6-Hydroxyadenosine

CAS Number 3414-62-8

Molecular Formula C₁₀H₁₃N₅O₅

Molecular Weight 283.24 g/mol

Solubility Soluble in DMSO

Storage

Store at -20°C for long-term (months to years)

and at 0-4°C for short-term (days to weeks) in a

dry, dark environment.

Biological Activities and Therapeutic Potential
Inosine oxime's role as a lead compound is predicated on its inhibitory action against IMPDH

and potentially other mechanisms inherited from its parent molecule, inosine.

IMPDH Inhibition: Antiviral and Immunosuppressive
Potential
IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine

monophosphate (XMP), a crucial step for the production of guanine nucleotides (GTP).[2]

Rapidly proliferating cells, such as activated lymphocytes, and replicating viruses have a high

demand for guanine nucleotides, making them particularly sensitive to IMPDH inhibition. By

disrupting this pathway, inosine oxime can exert cytostatic effects on lymphocytes and inhibit

viral replication.

Quantitative Data for IMPDH Inhibitors (Illustrative)

While specific IC₅₀ values for inosine oxime are not widely published, the following table

provides data for other known IMPDH inhibitors to serve as a benchmark for experimental
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studies.

Compound Target Ki (nM) IC₅₀ (nM) Inhibition Type

Mycophenolic

Acid (MPA)
Human IMPDH2 7-14 - Uncompetitive

Ribavirin

Monophosphate
Human IMPDH - ~250,000 Competitive

AVN-944 (VX-

944)

Human

IMPDH1/2
6-10 - Noncompetitive

VX-148 Human IMPDH2 6 - Uncompetitive

Sappanone A Human IMPDH2 3.944 (Kd) - Covalent

IMPDH2-IN-5 Human IMPDH2 - 620 Covalent

Data compiled from multiple sources for illustrative purposes.[3]

Anti-Inflammatory Properties
The parent molecule, inosine, exhibits broad anti-inflammatory effects. It has been shown to

inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 in

immunostimulated macrophages.[4][5][6] This action is mediated, in part, through the activation

of adenosine A₂A receptors and occurs via a posttranscriptional mechanism.[4][5] As a

derivative, inosine oxime is hypothesized to retain some of these anti-inflammatory

capabilities.

Quantitative Data for Inosine's Anti-inflammatory Effects
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Cell Type Stimulant
Cytokine
Measured

Inosine
Concentration

% Inhibition

Murine

Macrophages
LPS TNF-α 1 mM ~50-70%

Human Whole

Blood
LPS TNF-α 1-3 mM

Dose-dependent

partial

suppression

Human

Neutrophils
fMLP

Cytochrome C

reduction
3 mM ~100%

Human HT-29

Cells
Cytokine Mix IL-8 1 mM ~40-50%

Data is illustrative and compiled from published studies on inosine.[6][7]

Neuroprotective Effects
Inosine has demonstrated significant neuroprotective properties in various preclinical models. It

can promote neurite outgrowth and enhance neuronal viability.[8] Studies suggest that these

effects are mediated through the activation of adenosine A₁ and A₂A receptors, leading to the

upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the modulation of downstream

signaling pathways.[9]

Dose-Response Data for Inosine's Neuroprotective Effects in Animal Models
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Animal Model Condition
Inosine Dosage
(mg/kg)

Outcome

Rat
Alzheimer's Model

(STZ-induced)
50-100

Prevention of memory

deficits, increased

anti-inflammatory

cytokines (IL-4, IL-10),

increased BDNF.

Mouse
Parkinson's Model

(MPTP-induced)

Not Specified

(pretreatment)

Ameliorated

dopaminergic

neuronal loss and

motor impairment.

Rat Stroke Not Specified

Stimulated axonal

growth and improved

behavioral outcome.

Data compiled from preclinical studies on inosine.[10][11][12]

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways potentially modulated by inosine
oxime, based on its known inhibition of IMPDH and the activities of its parent compound,

inosine.
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Fig. 1: Mechanism of IMPDH Inhibition by Inosine Oxime.
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Fig. 2: Putative Anti-Inflammatory & Neuroprotective Signaling.

Experimental Protocols
The following protocols are provided as a guide for the initial characterization of inosine oxime
or its derivatives as a lead compound.

Protocol 1: Synthesis of Inosine Oxime
This protocol describes a general method for the synthesis of inosine oxime via a

condensation reaction.

Materials:

Inosine

Hydroxylamine hydrochloride (NH₂OH·HCl)

Pyridine or other suitable base

Ethanol or other suitable solvent

Silica gel for column chromatography

Standard laboratory glassware and equipment

Procedure:

Dissolve inosine in the chosen solvent (e.g., ethanol).

Add hydroxylamine hydrochloride and a base (e.g., pyridine) to the solution. The base is

used to neutralize the HCl released.

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, remove the solvent under reduced pressure.
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Purify the crude product using silica gel column chromatography to isolate the pure inosine
oxime.

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass

Spectrometry).

This is a generalized protocol and may require optimization for specific scales and conditions.

[1]

Protocol 2: IMPDH Inhibition Assay
(Spectrophotometric)
This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH,

which absorbs light at 340 nm.

Materials:

Purified recombinant human IMPDH2 enzyme

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

Substrate 1: Inosine monophosphate (IMP) solution

Substrate 2: Nicotinamide adenine dinucleotide (NAD⁺) solution

Inosine oxime (dissolved in DMSO)

96-well UV-transparent microplate

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

Prepare Reagents: Prepare working solutions of IMP (e.g., 10 mM) and NAD⁺ (e.g., 10 mM)

in Assay Buffer. Prepare serial dilutions of inosine oxime in DMSO, then dilute further in

Assay Buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

Assay Setup: To each well of the 96-well plate, add:
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x µL of Assay Buffer

10 µL of inosine oxime dilution (or DMSO for control)

10 µL of IMP solution (final concentration e.g., 200 µM)

10 µL of IMPDH2 enzyme (final concentration e.g., 5-10 mU/well)

Incubation: Incubate the plate at 37°C for 10 minutes.

Initiate Reaction: Start the reaction by adding 10 µL of NAD⁺ solution to each well (final

concentration e.g., 250 µM).

Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-warmed to

37°C. Measure the increase in absorbance at 340 nm every minute for 30-60 minutes.

Data Analysis:

Calculate the rate of reaction (V = ΔAbs/Δtime) for each concentration of inosine oxime.

Normalize the rates to the vehicle control (0% inhibition).

Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a

dose-response curve to determine the IC₅₀ value.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b1664684?utm_src=pdf-body
https://www.benchchem.com/product/b1664684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents
(Buffer, Substrates, Enzyme,

Inosine Oxime Dilutions)

Add Buffer, Inosine Oxime,
IMP, and IMPDH Enzyme

to 96-well plate

Incubate at 37°C
for 10 min

Initiate Reaction
by adding NAD+

Kinetic Measurement
(Absorbance at 340 nm)

Calculate Reaction Rates
and % Inhibition

Determine IC50 Value

End

Click to download full resolution via product page

Fig. 3: Workflow for the IMPDH Inhibition Assay.
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Protocol 3: Anti-Inflammatory Cytokine Production
Assay (ELISA)
This protocol measures the effect of inosine oxime on the production of a pro-inflammatory

cytokine (e.g., TNF-α) from LPS-stimulated macrophages.

Materials:

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

Complete culture medium (e.g., DMEM with 10% FBS)

Lipopolysaccharide (LPS) from E. coli

Inosine oxime (dissolved in DMSO)

24-well tissue culture plates

ELISA kit for the cytokine of interest (e.g., mouse TNF-α)

Microplate reader

Procedure:

Cell Seeding: Seed macrophages into a 24-well plate at a density of 2 x 10⁵ cells/well and

allow them to adhere overnight.

Compound Treatment: Remove the old medium. Add fresh medium containing various

concentrations of inosine oxime (or vehicle control). Pre-incubate the cells with the

compound for 1-2 hours at 37°C.

Cell Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL (except for the

unstimulated control wells).

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

Sample Collection: After incubation, carefully collect the cell culture supernatant from each

well. Centrifuge the supernatants to pellet any cell debris.
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ELISA: Perform the ELISA for the target cytokine according to the manufacturer's

instructions.

Data Analysis: Generate a standard curve from the cytokine standards. Calculate the

concentration of the cytokine in each sample. Determine the percentage inhibition of

cytokine production by inosine oxime at each concentration compared to the LPS-only

control.

Protocol 4: Neurite Outgrowth Assay
This protocol assesses the ability of inosine oxime to promote neurite formation in a neuronal

cell line (e.g., PC-12 or SH-SY5Y).

Materials:

Neuronal cell line (e.g., PC-12)

Culture medium and differentiation medium (e.g., low-serum medium containing Nerve

Growth Factor, NGF)

Inosine oxime (dissolved in DMSO)

Collagen-coated 24-well plates

Fixative (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary antibody (e.g., anti-β-III tubulin)

Fluorescently-labeled secondary antibody

Nuclear stain (e.g., DAPI)

High-content imaging system or fluorescence microscope

Procedure:
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Cell Seeding: Seed neuronal cells onto collagen-coated plates and allow them to attach.

Differentiation and Treatment: Replace the culture medium with differentiation medium

containing a sub-optimal concentration of NGF. Add various concentrations of inosine
oxime (or vehicle control) to the wells.

Incubation: Culture the cells for 48-72 hours to allow for neurite outgrowth.

Staining:

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with Triton X-100.

Block non-specific antibody binding with BSA.

Incubate with the primary antibody against a neuronal marker (β-III tubulin).

Incubate with the fluorescent secondary antibody and a nuclear stain.

Imaging and Analysis:

Acquire images using a high-content imaging system.

Use image analysis software to quantify neurite outgrowth parameters, such as the total

neurite length per cell, the number of neurites per cell, and the number of branch points.

Data Analysis: Compare the neurite outgrowth parameters in inosine oxime-treated wells to

the vehicle control.

Conclusion
Inosine oxime presents a promising starting point for the development of novel therapeutics.

Its foundation as an IMPDH inhibitor, combined with the potential for favorable anti-

inflammatory and neuroprotective properties derived from its inosine scaffold, warrants further

investigation. The protocols and data presented in these notes provide a framework for

researchers to systematically evaluate inosine oxime and its analogues, paving the way for

the optimization of this lead compound into a clinical candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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